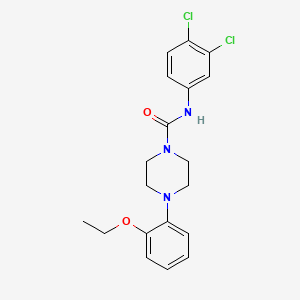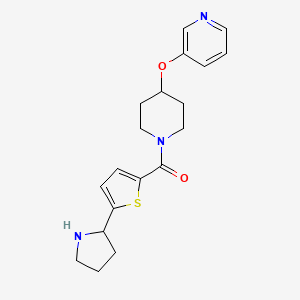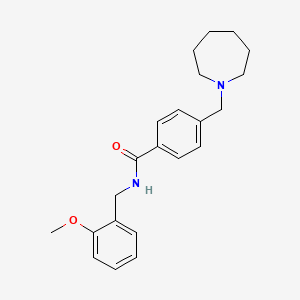
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and ethoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The dichlorophenyl and ethoxyphenyl groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents for the introduction of chlorine atoms and ethylating agents for the ethoxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient and cost-effective production. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents, alkylating agents; reaction conditions vary depending on the specific substitution being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Investigated for its potential therapeutic properties. Research focuses on its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- N-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1-piperazinecarboxamide
- N-(3,4-dichlorophenyl)-4-(2-butoxyphenyl)-1-piperazinecarboxamide
Uniqueness
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is unique due to the presence of both dichlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-2-26-18-6-4-3-5-17(18)23-9-11-24(12-10-23)19(25)22-14-7-8-15(20)16(21)13-14/h3-8,13H,2,9-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTJMAQUNHBVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide](/img/structure/B6036218.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B6036221.png)

![5-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6036242.png)
![N-butyl-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6036245.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(4-pentenoyl)piperidine](/img/structure/B6036252.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6036253.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6036257.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl butyrate](/img/structure/B6036259.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6036267.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6036277.png)

![2-({3-[(benzylamino)sulfonyl]-4-bromobenzoyl}amino)benzoic acid](/img/structure/B6036295.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6036297.png)
